molecular formula C22H19N3O2S B2562820 N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide CAS No. 923194-23-4

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2562820
CAS No.: 923194-23-4
M. Wt: 389.47
InChI Key: BLIKZKCPDMSALE-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes and proteins . For instance, some thiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . The nature of these interactions is likely dependent on the specific structure and functional groups of the thiazole derivative.

Cellular Effects

The cellular effects of N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide are currently unknown. Thiazole derivatives have been reported to have various effects on cells. For example, some thiazole derivatives have demonstrated inhibitory effects against M. tuberculosis, suggesting potential antimicrobial activity

Molecular Mechanism

Thiazole derivatives have been found to exert their effects through various mechanisms, including enzyme inhibition and interactions with biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 6-methylbenzo[d]thiazole: This can be achieved through the cyclization of 2-aminothiophenol with acetic acid and methyl iodide under reflux conditions.

    Synthesis of 2-phenoxyacetic acid: This involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves the coupling of 6-methylbenzo[d]thiazole with 2-phenoxyacetic acid and pyridin-4-ylmethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)acetamide: Lacks the phenoxy and pyridin-4-ylmethyl groups.

    2-phenoxy-N-(pyridin-4-ylmethyl)acetamide: Lacks the benzothiazole moiety.

    N-(6-methylbenzo[d]thiazol-2-yl)acetamide: Lacks the phenoxy and pyridin-4-ylmethyl groups.

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is unique due to its combination of benzothiazole, phenoxy, and pyridin-4-ylmethyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-16-7-8-19-20(13-16)28-22(24-19)25(14-17-9-11-23-12-10-17)21(26)15-27-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIKZKCPDMSALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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